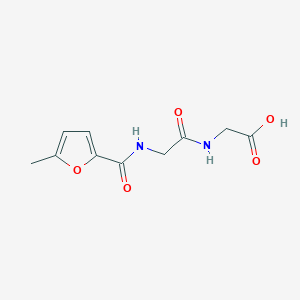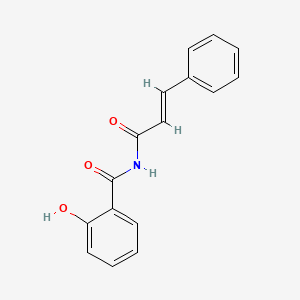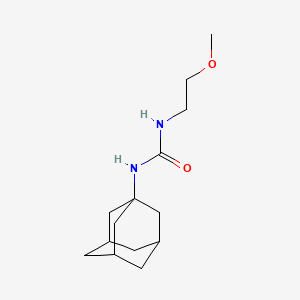
N-(5-methyl-2-furoyl)glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-furoyl)glycylglycine, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, including hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys, leading to increased excretion of water and electrolytes.
Mécanisme D'action
Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including:
1. Increased excretion of water and electrolytes
2. Decreased blood volume and blood pressure
3. Increased urinary output
4. Decreased plasma volume
5. Increased renal blood flow
6. Increased sodium and chloride excretion
7. Increased potassium excretion
Avantages Et Limitations Des Expériences En Laboratoire
Furosemide has several advantages as a research tool, including its potent diuretic properties, its ability to modulate renal function, and its well-established mechanism of action. However, N-(5-methyl-2-furoyl)glycylglycine also has some limitations, including its potential for non-specific effects and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for research on N-(5-methyl-2-furoyl)glycylglycine, including:
1. Developing more potent and selective diuretics based on the structure of N-(5-methyl-2-furoyl)glycylglycine
2. Investigating the potential therapeutic applications of N-(5-methyl-2-furoyl)glycylglycine in other medical conditions, such as pulmonary edema and acute kidney injury
3. Studying the role of N-(5-methyl-2-furoyl)glycylglycine in regulating electrolyte balance and renal function
4. Investigating the potential use of N-(5-methyl-2-furoyl)glycylglycine as a research tool to study the mechanisms of renal function and electrolyte balance
5. Developing new formulations of N-(5-methyl-2-furoyl)glycylglycine to improve its pharmacokinetic properties and reduce its potential for side effects.
Méthodes De Synthèse
Furosemide is synthesized by reacting 5-methyl-2-furoic acid with glycine in the presence of thionyl chloride to form N-(5-methyl-2-furoyl)glycine. This intermediate is then converted to N-(5-methyl-2-furoyl)glycylglycine by reacting it with ethyl chloroformate in the presence of sodium hydroxide.
Applications De Recherche Scientifique
Furosemide has been extensively studied in both clinical and laboratory settings for its diuretic properties and its potential therapeutic applications in various medical conditions. In addition, N-(5-methyl-2-furoyl)glycylglycine has also been used as a research tool to study the mechanisms of renal function and electrolyte balance.
Propriétés
IUPAC Name |
2-[[2-[(5-methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-2-3-7(17-6)10(16)12-4-8(13)11-5-9(14)15/h2-3H,4-5H2,1H3,(H,11,13)(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOMUUMTMEEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(5-Methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)

![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)

![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)


![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890134.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)